
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring substituted with a cyclopropyl group and a fluoroacetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-piperidone, followed by fluorination and subsequent carboxylation to introduce the fluoroacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance yield and selectivity. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been reported to facilitate acid-free hydrogenation with good yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Cyclopropylamine: A cyclopropyl-substituted amine.
Fluoroacetic Acid: A fluorinated carboxylic acid.
Uniqueness
2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is unique due to its combination of a piperidine ring, cyclopropyl group, and fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C10H16FNO2 |
|---|---|
Molekulargewicht |
201.24 g/mol |
IUPAC-Name |
2-(1-cyclopropylpiperidin-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H16FNO2/c11-9(10(13)14)7-3-5-12(6-4-7)8-1-2-8/h7-9H,1-6H2,(H,13,14) |
InChI-Schlüssel |
QQVALEBTZLCAGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC(CC2)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


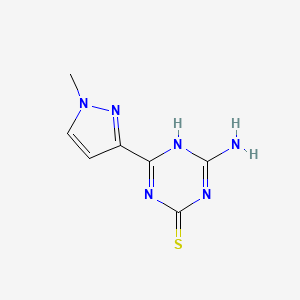
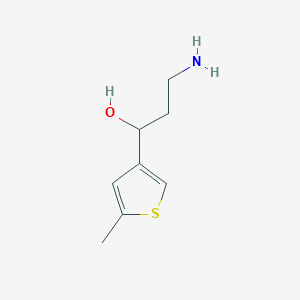
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)


![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)

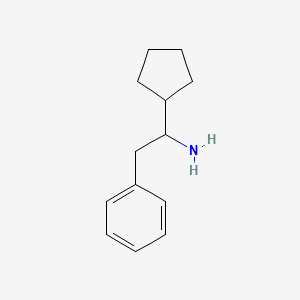
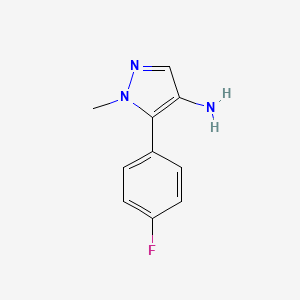

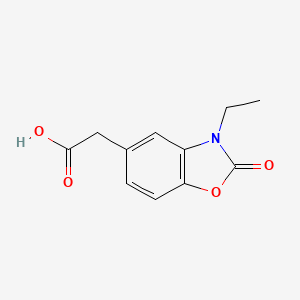
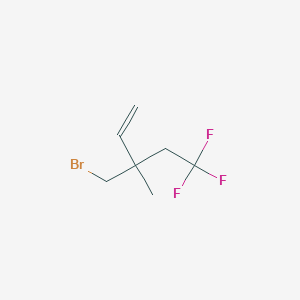
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)
